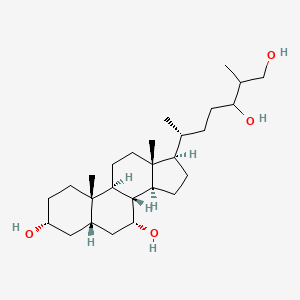![molecular formula C21H26N2O2 B1240547 2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide](/img/structure/B1240547.png)
2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide is a member of piperidines.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Scintigraphy in Breast Cancer
2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide, due to its binding to sigma receptors, has been studied for its potential in visualizing primary breast tumors in humans. This application is based on the observation that sigma receptors are overexpressed in breast cancer cells. A study conducted by Caveliers et al. (2002) used this compound in a patient study and found that it successfully accumulates in most breast tumors in vivo. This suggests its potential use as a noninvasive tool for assessing tumor proliferation (Caveliers et al., 2002).
Prokinetic Agent Research
The compound has been explored in the context of gastrointestinal motility. For example, Harada et al. (2002) prepared benzamide derivatives and evaluated their binding to 5-HT(4) receptors, showing excellent colonic prokinetic activity. This indicates potential applications in treating gastrointestinal disorders (Harada et al., 2002).
Impurity Analysis in Pharmaceuticals
In pharmaceutical manufacturing, compounds related to 2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide have been identified as impurities in drugs like Repaglinide. Kancherla et al. (2018) isolated and characterized these impurities, highlighting the importance of understanding and controlling such compounds in drug synthesis and quality assurance (Kancherla et al., 2018).
Liquid Crystal Research
In materials science, derivatives of benzamides, including structures related to 2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide, have been synthesized for applications in liquid crystals. Qingjun (2007) reported on the synthesis of a liquid crystalline compound with potential applications in display technology (Qingjun, 2007).
Alzheimer's Disease Research
Some derivatives of 2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide have been synthesized as potential therapeutic agents for Alzheimer's disease. Hussain et al. (2016) studied a series of such derivatives, showing promise for treatment, especially focusing on enzyme inhibition relevant to the disease (Hussain et al., 2016).
Antimicrobial Research
Finally, benzamide derivatives have shown potential in antimicrobial research. Kottapalle and Shinde (2021) synthesized compounds in this family and screened them for antimicrobial activity, finding that certain derivatives exhibit significant antibacterial and antifungal properties (Kottapalle & Shinde, 2021).
Eigenschaften
Produktname |
2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-11-7-6-10-19(20)21(24)22-18-12-14-23(15-13-18)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3,(H,22,24) |
InChI-Schlüssel |
SGDXBYFWSPTNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Löslichkeit |
36.8 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-[(5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1240468.png)




![(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol](/img/structure/B1240479.png)




